(3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride
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Overview
Description
(3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride is a chemical compound with the molecular formula C7H9FN2·HCl. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a fluorine atom at the third position and a methyl group at the fourth position. This compound is commonly used in various chemical reactions and has applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often produced in batch reactors, followed by purification steps such as recrystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
(3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The fluorine and methyl substituents on the phenyl ring can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylhydrazine Hydrochloride: Similar structure but lacks the methyl group.
3-Fluorophenylhydrazine Hydrochloride: Similar structure but lacks the methyl group.
4-Methylphenylhydrazine Hydrochloride: Similar structure but lacks the fluorine atom.
Uniqueness
(3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride is unique due to the presence of both fluorine and methyl substituents on the phenyl ring. This combination of substituents can enhance the compound’s reactivity and specificity in chemical reactions and biological interactions .
Properties
IUPAC Name |
(3-fluoro-4-methylphenyl)hydrazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5-2-3-6(10-9)4-7(5)8;/h2-4,10H,9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APQFRSWQIFVTQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NN)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659325 |
Source
|
Record name | (3-Fluoro-4-methylphenyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156941-64-9 |
Source
|
Record name | (3-Fluoro-4-methylphenyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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